N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide” is an organic compound. It’s used as an important organic synthesis intermediate in the field of medicine . It can be used to synthesize different classes of biologically active compounds, such as antibacterial agents, antidepressants, and antitumor drugs .
Synthesis Analysis
The specific synthesis method can vary according to different documents and experimental conditions, but the general steps include the synthesis of starting materials, ring-closing reactions, and organic synthesis steps .科学的研究の応用
Biomass-Involved Synthesis Strategies
A study detailed an efficient method for synthesizing novel and diversified benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones and dibenzo[b,f]azepin-10(11H)-ones, highlighting a biomass-involved strategy. This approach underlines the importance of sustainable and efficient synthesis methods in developing compounds with potential applications in various domains, including pharmaceuticals and materials science (Zhang et al., 2015).
Catalytic Enantioselective Synthesis
Research has been conducted on the catalytic enantioselective synthesis involving seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the creation of chiral compounds. Such methodologies are critical for developing pharmaceuticals with specific biological activities and lower side effects, showcasing the importance of stereochemistry in drug design (De Munck et al., 2017).
Asymmetric Synthesis and Biological Applications
Another study explored asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, achieving high enantioselectivities. This research opens pathways for synthesizing optically active compounds with potential applications in drug development and other areas of medicinal chemistry (Ren, Wang, & Liu, 2014).
Novel Synthetic Routes and Drug Development
Furthermore, innovative synthetic routes have been developed for dibenzo[b,f][1,4]oxazepin derivatives, underscoring the compound's versatility and potential in creating new therapeutic agents. These methods facilitate the production of compounds with varied biological activities, highlighting the ongoing need for novel approaches in synthetic organic chemistry to address complex health challenges (Casnati et al., 2018).
Safety and Hazards
Due to the fact that this compound has not been widely studied, its toxicity and safety have not been fully understood. When handling and using the compound, laboratory safety procedures should be followed and appropriate personal protective equipment, such as laboratory gloves and protective glasses, should be used .
特性
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)15-6-2-1-5-13(15)19(27)25-12-9-10-17-14(11-12)20(28)26-16-7-3-4-8-18(16)29-17/h1-11H,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYSJOWUADMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。